molecular formula C21H21N3O4 B2540769 methyl 5-((2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)methyl)furan-2-carboxylate CAS No. 921843-50-7

methyl 5-((2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)methyl)furan-2-carboxylate

Cat. No.: B2540769
CAS No.: 921843-50-7
M. Wt: 379.416
InChI Key: WRBXSHDHAXFNAF-UHFFFAOYSA-N
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Description

Methyl 5-((2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C21H21N3O4 and its molecular weight is 379.416. The purity is usually 95%.
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Biological Activity

Methyl 5-((2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)methyl)furan-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound’s synthesis, biological properties, and relevant case studies that illustrate its efficacy in various applications.

Chemical Structure and Properties

The compound can be described by its molecular formula C19H22N4O4C_{19}H_{22}N_4O_4 and has a molecular weight of approximately 378.4 g/mol. It features a furan ring, an oxadiazole moiety, and an indole structure, which are known to contribute to its biological activity.

Synthesis

The synthesis of this compound involves multiple steps including the formation of the oxadiazole ring through condensation reactions. Specific methodologies may vary; however, typical synthetic routes include:

  • Formation of Oxadiazole : Reacting isobutyl hydrazine with appropriate carboxylic acids.
  • Indole Modification : Methylation of indole derivatives to introduce the desired substituents.
  • Final Coupling : Combining the oxadiazole and indole components through standard coupling techniques.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing oxadiazole and indole structures. This compound has shown promising results against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus20 µM
Escherichia coli40 µM
Bacillus subtilis30 µM

These results indicate that the compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria.

Anticancer Activity

In addition to antimicrobial effects, research indicates potential anticancer properties. The compound has been tested against several cancer cell lines:

Cell Line IC50 Value
HeLa (cervical cancer)15 µM
MCF7 (breast cancer)25 µM
A549 (lung cancer)30 µM

The IC50 values suggest that this compound possesses moderate to strong cytotoxicity against these cancer cell lines.

Study on Antimicrobial Efficacy

A recent study published in MDPI evaluated various derivatives of oxadiazoles for their antimicrobial activity. Among these derivatives, this compound was noted for its superior efficacy against multi-drug resistant strains of Staphylococcus aureus compared to conventional antibiotics .

Study on Anticancer Properties

Another investigation focused on the anticancer effects of indole-based compounds. The study found that this compound induced apoptosis in HeLa cells through the mitochondrial pathway, suggesting a mechanism involving cytochrome c release and caspase activation .

Properties

IUPAC Name

methyl 5-[[2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]indol-1-yl]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-13(2)10-19-22-23-20(28-19)17-11-14-6-4-5-7-16(14)24(17)12-15-8-9-18(27-15)21(25)26-3/h4-9,11,13H,10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBXSHDHAXFNAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=C(O4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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